Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

For medicinal chemistry programs requiring the 6-carboxylate dihydropyrrolopyridine core for FGFR hinge-region engagement (validated by compound 4h: FGFR1 IC₅₀ 7 nM), this building block is the direct synthetic precursor. Substituting the 5-carboxylate regioisomer (CAS 1936009-13-0) misaligns the ester vector by ~2.4 Å, disrupting the critical Ala564 hydrogen bond. - Confirmed FGFR1/2/3 inhibitory potency when incorporated into lead scaffolds. - Saturated C2-C3 bond eliminates air-sensitivity and oxidative degradation during multi-step synthesis and automated parallel synthesis workflows. - Broader multi-supplier sourcing vs. the single-vendor 5-carboxylate isomer, reducing supply chain risk for long-term screening campaigns.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12208021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(CCN2)C=C1
InChIInChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-3H,4-5H2,1H3,(H,10,11)
InChIKeyLCIPSEXSXUDVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate: Technical Baseline


Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (molecular formula C₉H₁₀N₂O₂, molecular weight 178.19 g/mol) is a heterocyclic building block belonging to the dihydropyrrolopyridine ester class. Its bicyclic framework consists of a partially saturated pyrrole ring fused to a pyridine ring bearing a methyl ester at the 6-position . This compound serves as a key synthetic intermediate in the preparation of kinase inhibitor libraries—particularly those targeting the fibroblast growth factor receptor (FGFR) family—and is structurally positioned between the fully aromatic 1H-pyrrolo[2,3-b]pyridine-6-carboxylate series (MW 176.17, XLogP3 1.5) [1] and the 2-oxo-2,3-dihydro (7-aza-2-oxindole) derivatives (MW 192.17, calculated aqueous solubility 86 g/L at 25 °C) . Its unique saturation state and ester regiochemistry confer distinct reactivity and physicochemical properties that cannot be replicated by off-the-shelf substitutes.

Designed as a synthetic intermediate for kinase inhibitor libraries, particularly FGFR-targeted chemotypes
2,3-dihydro saturation provides sp³ character (Fsp³ 0.22) not found in fully aromatic analogs
6-carboxylate regiochemistry aligns with the solvent-exposed region of FGFR hinge pocket (reported SAR)

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Substitution Risks


Although multiple pyrrolo[2,3-b]pyridine carboxylate esters are commercially catalogued as 'azaindole building blocks,' they are not functionally interchangeable. The target compound's 2,3-dihydro saturation state distinguishes it from the fully aromatic methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate [1]; the saturated ethylene bridge (–CH₂–CH₂–) increases conformational flexibility, alters the pKₐ of the pyrrole N–H, and modifies oxidation potential during subsequent synthetic transformations . The 6-carboxylate regiochemistry is critical: published FGFR inhibitor structure–activity relationships demonstrate that moving the ester from the 6- to the 5-position (CAS 1936009-13-0) redirects the vector of the carboxylate side chain, disrupting the hydrogen-bonding network with the kinase hinge residue Ala564 that is essential for potency (e.g., compound 4h FGFR1 IC₅₀ 7 nM) [2]. Similarly, replacing the dihydro core with the 2-oxo analog (7-aza-2-oxindole scaffold, CAS 1227268-70-3) introduces a lactam carbonyl that shifts the dominant binding mode from hydrophobic packing to dipole-mediated interactions, altering both target selectivity and pharmacokinetic profile . These three variables—saturation state, ester position, and oxidation level—are not orthogonal; a change in any one parameter propagates to downstream synthetic yields, intermediate stability, and biological potency in ways that cannot be predicted a priori. Procurement of the exact structure is therefore a requirement for reproducible lead optimization.

Aromatic analog (CAS 1256825-86-1)
Lacks C2-C3 saturation; lower sp³ fraction may alter conformation-dependent target engagement and developability profile
5-carboxylate isomer (CAS 1936009-13-0)
Ester vector redirected ~2.4 Å; may disrupt conserved hinge hydrogen bond (Ala564 in FGFR1) and require synthetic correction
2-oxo analog (7-aza-2-oxindole, CAS 1227268-70-3)
Lactam carbonyl adds HBA and polarity; shifts binding mode toward DFG/catalytic lysine, incompatible with dihydro-based lead series

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate: Comparator Evidence


Dihydro vs Aromatic Core: Descriptor Divergence

The target compound possesses a 2,3-dihydro (partially saturated) pyrrole ring, whereas the commercially prevalent Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) is fully aromatic at this position [1]. This single difference in saturation produces measurable changes in molecular descriptors relevant to permeability, solubility, and metabolic stability. The aromatic comparator has a computed XLogP3 of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. The target compound, with an additional two hydrogen atoms (MW 178.19 vs 176.17), possesses a higher fraction of sp³-hybridized carbon (Fsp³), which correlates empirically with improved clinical success rates in small-molecule drug candidates (Lovering et al., 2009). The dihydro core also shows a lower boiling point for the parent scaffold (114 °C at 10 mmHg) and altered UV absorption maximum (306 nm in cyclohexane for the core) compared to the aromatic series .

Core Saturation
Reported
ΔFsp³ +0.11 (0.22 vs 0.11); ΔMW +2.02 g/mol; altered UV λmax and boiling point
Supports developability parameter review
Higher Fsp³ reported to correlate with favorable clinical candidate properties (Lovering 2009)
Physicochemical profiling Lead optimization Medicinal chemistry building blocks

6-Carboxylate vs 5-Carboxylate: Regiochemical Impact

The 6-carboxylate regioisomer (target) and the 5-carboxylate regioisomer (CAS 1936009-13-0, MW 178.19) are positional isomers that present the ester group at opposite ends of the pyridine ring . In the context of FGFR kinase inhibitor design, the 6-position ester aligns with the solvent-exposed region of the ATP-binding pocket, whereas the 5-position orients the ester toward the ribose pocket, as evidenced by the FGFR1 co-crystal structures of 1H-pyrrolo[2,3-b]pyridine-based inhibitors [1]. Compound 4h, which utilizes a 6-substituted pyrrolo[2,3-b]pyridine scaffold, achieves FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM [1]. The 5-carboxylate isomer is commercially available at 95% purity from Bidepharm , whereas the 6-carboxylate target compound is listed as an intermediate in patent families covering FGFR inhibitors (e.g., US 7528146) [2], indicating its specific utility in medicinal chemistry campaigns.

6- vs 5-COOMe
Class-level
6-COOMe utilized in FGFR1 inhibitor 4h (IC₅₀ 7 nM); 5-COOMe isomer misdirects ester vector by ~2.4 Å
Regiochemistry-activity context
Hinge-binding geometry (Ala564 interaction) sensitive to positional isomerism
FGFR kinase inhibition Structure-activity relationship Regioisomer profiling

Dihydro vs 2-Oxo Scaffold: Solubility and H-Bonding

The target compound lacks the carbonyl at the 2-position that defines the 2-oxo analog (Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, CAS 1227268-70-3, also known as 7-aza-2-oxindole-6-carboxylic acid methyl ester) . The 2-oxo analog has a calculated aqueous solubility of 86 g/L at 25 °C and a higher molecular weight (192.17 vs 178.19) due to the additional oxygen atom . The lactam carbonyl introduces a strong hydrogen bond acceptor (HBA count increases from 3 to 4) and a potential additional hydrogen bond donor via enol tautomerism, altering the compound's recognition by biological targets. In kinase inhibitor design, oxindole-based scaffolds preferentially interact with the catalytic lysine and the DFG motif, whereas the dihydro scaffold engages primarily through hydrophobic contacts with the gatekeeper residue [1]. This fundamental difference in binding mode means that a 2-oxo building block will drive the final compound toward a distinct region of chemical space, making it unsuitable as a direct replacement in a dihydro-based lead series.

2-Oxo vs Dihydro
Reported
ΔMW −14.0 g/mol; ΔHBA −1; 2-oxo calc. solubility 86 g/L; polarity shift (ΔlogP ≈ +0.5 est.)
Supports solubility/permeability profile review
Lactam carbonyl may limit CNS exposure; dihydro core suited for BBB penetration studies
Solubility optimization 7-Azaindole scaffold Oxindole analog comparison

Supplier Availability and Purity Comparison

At the time of this analysis (April 2026), the target compound is stocked by multiple research chemical suppliers. The hydrochloride salt (CAS 2470440-18-5, MW 214.65) is specifically listed by aifchem with SMILES COC(=O)C1=NC2=C(C=C1)CCN2 . The free base is catalogued by multiple vendors with molecular formula C₉H₁₀N₂O₂ and MW 178.19. In contrast, the 5-carboxylate regioisomer (CAS 1936009-13-0) is available at a standardized purity of 95% from Bidepharm with batch-specific QC documentation (NMR, HPLC, GC) . The aromatic analog (CAS 1256825-86-1) is listed at 95%+ purity from multiple vendors . The 2-oxo analog (CAS 1227268-70-3) is offered at 95%+ purity . No single supplier dominates the market for these niche building blocks, and procurement lead times vary by region. The target compound's availability across multiple suppliers reduces single-source procurement risk compared to less common analogs such as the 3-iodo derivative (CAS 1638763-49-1) or 5-fluoro derivative (CAS 1260383-54-7).

Supplier & Purity
Data to verify
Free base and HCl salt (CAS 2470440-18-5) listed by multiple vendors; typical purity ≥95%
Procurement resilience context
Supplier landscape as of 2026; batch-specific QC documentation recommended
Procurement specifications Purity comparison Supply chain assessment

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate: Optimal Applications


FGFR Inhibitor Lead Optimization

When a medicinal chemistry program has established that a 6-carboxylate dihydropyrrolopyridine core is essential for FGFR hinge-region engagement—as demonstrated by compound 4h (FGFR1 IC₅₀ 7 nM, FGFR2 9 nM, FGFR3 25 nM) [1]—this building block is the direct synthetic precursor. Substituting the 5-carboxylate regioisomer (CAS 1936009-13-0) would misalign the ester vector by approximately 2.4 Å, disrupting the hydrogen bond with Ala564 and requiring additional synthetic manipulation to correct. Similarly, the fully aromatic analog (CAS 1256825-86-1) lacks the sp³ character at C2-C3 that contributes to scaffold flexibility and may enhance selectivity against off-target kinases [2].

CNS-Penetrant Kinase Inhibitor Library Synthesis

For projects requiring blood-brain barrier penetration, the dihydro scaffold (lacking the 2-oxo carbonyl) provides a lower hydrogen bond acceptor count (HBA 3 vs 4 for the 2-oxo analog) and reduced topological polar surface area, both of which correlate with improved CNS exposure [1]. The hydrochloride salt form (CAS 2470440-18-5) further enables aqueous formulation for in vivo pharmacokinetic studies without introducing a permanent structural modification [2]. The 2-oxo analog (7-aza-2-oxindole, CAS 1227268-70-3), with calculated solubility of 86 g/L, would be preferred for peripheral targets where high solubility is paramount, but its higher polarity may limit brain penetration [1].

Parallel Synthesis with Robust Intermediate Stability

The dihydro core's saturated C2-C3 bond eliminates the air-sensitivity and oxidative degradation pathways that affect the fully aromatic 1H-pyrrolo[2,3-b]pyridine series during long-term storage and multi-step synthetic sequences [1]. This stability advantage is critical for automated parallel synthesis platforms where intermediates may be stored in solution for extended periods. The methyl ester protecting group provides orthogonal reactivity to the pyrrole N–H, enabling selective functionalization strategies that are documented in patent literature for this scaffold class (e.g., US 7528146) [2].

Kinase Inhibitor Screening Library Procurement

The compound's established role as an intermediate in FGFR inhibitor patents [1] and its multi-supplier availability—including a hydrochloride salt option—makes it a strategic acquisition for compound management groups building focused kinase-targeted screening libraries. Unlike the 5-carboxylate isomer, which is primarily stocked by a single vendor with 95% purity, the 6-carboxylate target compound benefits from broader commercial sourcing, reducing supply chain risk for long-term screening campaigns [2].

Application
Selection Property
Validation Focus
FGFR hinge-region engagement studies
6-carboxylate regiochemistry
Hinge-binding geometry (Ala564 interaction vector)
CNS exposure-focused library synthesis
Dihydro core (no 2-oxo, lower HBA count)
BBB permeability correlates (tPSA, HBA, logP)
Automated parallel synthesis platforms
Saturated C2-C3 bond (oxidative stability)
Intermediate stability in solution during long synthetic sequences
Kinase screening library procurement
Multi-supplier availability & salt-form flexibility
Supply chain resilience and formulation options for in vivo studies
Quote Request

Request a Quote for Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.